Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is a derivative of indole, a crucial heterocyclic compound widely recognized for its presence in various natural products and pharmaceuticals. This compound features a formyl group at the 3-position, a methyl group at the 6-position, and an ethyl ester at the 2-position of the indole ring. The molecular formula of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate is with a molecular weight of approximately 217.22 g/mol. Its structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Indole derivatives, including ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate, exhibit a wide range of biological activities. These include:
The synthesis of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate typically involves several steps:
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate has several applications across different fields:
Studies on ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate have indicated its ability to interact with various biological receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, binding affinity to specific receptors may correlate with its antiviral and anticancer activities, warranting further investigation into its pharmacodynamics and pharmacokinetics .
Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate can be compared with several similar compounds, highlighting its unique characteristics:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate | Chlorine atom at the 6-position | Antiviral properties |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Contains amino and isobutoxy groups | Antiviral activity |
| Indole-3-acetic acid | Natural plant hormone with a carboxylic acid group | Plant growth regulator |
| Ethyl 5-methyl-3-formyl-1H-indole-2-carboxylate | Methyl group at the 5-position | Similar biological activity |
The uniqueness of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these other indole derivatives .